4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide
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Overview
Description
4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is known for its significant role in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which undergoes acylation to introduce the acylamino group . Subsequent steps involve the formation of the indole ring and the attachment of the benzamide moiety through amide bond formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature control, and catalyst selection, is crucial to achieve efficient and cost-effective production. Techniques like continuous flow synthesis and automated reactors can be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases . This binding inhibits kinase activity, disrupting signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines: These compounds have been designed as RET kinase inhibitors and show promise in cancer therapy.
1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines: Evaluated as selective inhibitors of tyrosine-protein kinase JAK3.
Uniqueness
4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide stands out due to its specific combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for developing targeted therapies and studying complex biological processes.
Properties
IUPAC Name |
4-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-2-22(33)30-18-9-7-16(8-10-18)25(34)26-12-11-17-14-32(21-6-4-3-5-19(17)21)24-20-13-29-31-23(20)27-15-28-24/h2-10,13,15,17H,1,11-12,14H2,(H,26,34)(H,30,33)(H,27,28,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCKDVYRLAZCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NCCC2CN(C3=CC=CC=C23)C4=NC=NC5=C4C=NN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.